azane;carbonic acid;platinum

Description

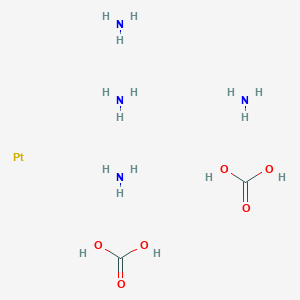

Azane (Ammonia, NH₃): Azane, systematically named ammonia, is a simple nitrogen-containing compound (NH₃) with a trigonal pyramidal structure. It acts as a weak base and a key ligand in coordination chemistry. In platinum-based anticancer drugs, azane serves as a non-leaving group, stabilizing the platinum center. For example, cisplatin ([Pt(NH₃)₂Cl₂]) incorporates two azane ligands, which enhance its DNA-binding efficacy . Ammonia is also a metabolic byproduct in biological systems, such as during protein degradation in meat spoilage .

Carbonic Acid (H₂CO₃): Carbonic acid, a weak acid formed by the dissolution of CO₂ in water, plays critical roles in biological buffering systems (e.g., blood pH regulation). This review will focus on azane and platinum compounds due to data availability.

Platinum Compounds:

Platinum forms coordination complexes with diverse ligands, exhibiting unique biochemical properties. Key examples include:

Properties

Molecular Formula |

C2H16N4O6Pt |

|---|---|

Molecular Weight |

387.26 g/mol |

IUPAC Name |

azane;carbonic acid;platinum |

InChI |

InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |

InChI Key |

AGUMVCVDCJQCIQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;carbonic acid;platinum involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the reaction of azane with carbonic acid in the presence of a platinum catalyst. The reaction typically occurs under controlled temperature and pressure conditions to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactors where azane and carbonic acid are introduced in the presence of platinum. The reaction conditions are carefully monitored to optimize yield and purity. Advanced techniques such as continuous flow reactors and high-pressure systems are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Azane;carbonic acid;platinum undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions involving this compound often lead to the formation of simpler nitrogen and carbon compounds.

Substitution: The platinum component can participate in substitution reactions, where ligands attached to the platinum are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce nitrogen oxides and carbon dioxide, while reduction reactions may yield ammonia and methane.

Scientific Research Applications

Scientific Research Applications

Azane;carbonic acid;platinum serves as a precursor in the synthesis of other platinum complexes and catalysts. It has been investigated for potential use in biological systems, including as an anticancer agent, and explored for potential therapeutic properties, particularly in cancer treatment. It is also utilized in the production of catalytic converters for automobiles and other catalytic processes.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation: It can be oxidized to form higher oxidation state platinum compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.

- Reduction: It can be reduced to form lower oxidation state platinum compounds using reducing agents such as sodium borohydride or hydrogen gas.

- Substitution: The ammonia ligands can be substituted with other ligands, such as chloride or nitrate ions, often involving the use of chloride or nitrate salts under controlled pH conditions. This can result in platinum complexes with different ligands, such as [Pt(NH₃)₄]Cl₂ or Pt(NH₃)₄(NO₃)₂.

This compound has potential biological activities, particularly in medicinal chemistry. The biological mechanism for this compound is hypothesized based on the behavior of other platinum complexes and is expected to interact with cellular macromolecules, particularly nucleic acids, leading to cytotoxic effects.

Case Study 1: Antimicrobial Activity

Mechanism of Action

The mechanism of action of azane;carbonic acid;platinum involves its interaction with molecular targets and pathways within a system. In catalytic processes, the platinum component facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Research Highlights

Transcription Termination Mechanisms :

- Cisplatin-induced DNA lesions terminate RNA transcription in vitro by forming stable intrastrand cross-links. In contrast, N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) primarily causes interstrand cross-links, highlighting mechanistic differences in cytotoxicity .

Synthetic Methods: Early platinum complexes like bis-diphenyl methyl arsine platinous chloride were synthesized from chloroplatinic acid and tertiary arsines, demonstrating platinum’s versatility with diverse ligands .

Safety and Regulation: Platinum-azane compounds (e.g., cisplatin) are classified as human carcinogens (IARC Group 1) due to genotoxic effects but remain clinically indispensable .

Biological Activity

The compound "azane; carbonic acid; platinum" represents a complex that combines azane (ammonia), carbonic acid, and platinum. This combination is of significant interest in the field of medicinal chemistry, particularly for its potential biological activities, including anticancer properties. The following sections will detail the biological activity of this compound based on diverse research findings, case studies, and relevant data.

Overview of Platinum Compounds

Platinum-based drugs have been widely studied due to their effectiveness in cancer treatment. Cisplatin , a well-known platinum compound, has been used for decades in chemotherapy. However, its side effects and resistance mechanisms have led researchers to explore alternative platinum complexes that may offer improved efficacy and reduced toxicity. Recent studies indicate that platinum(IV) complexes exhibit promising biological activities, including anticancer effects and antimicrobial properties .

Anticancer Properties

- Mechanism of Action : Platinum compounds primarily act by binding to DNA, leading to the formation of DNA cross-links that inhibit replication and transcription. This mechanism triggers cellular apoptosis in cancer cells .

-

Research Findings :

- A study on new platinum(IV) complexes demonstrated their ability to inhibit the growth of various cancer cell lines, including human colon and lung cancer cells, with IC50 values indicating significant cytotoxicity .

- Carboplatin, a derivative of cisplatin, has shown effective inhibition of cell proliferation in ovarian cancer cell lines with varying IC50 values across different cell types (e.g., 6.2 μM for A2780) and demonstrated modest antitumor effects in vivo .

Antimicrobial Activity

Platinum complexes also exhibit antimicrobial properties against a range of pathogens:

- Bacterial Activity : Studies have shown that platinum(IV) complexes possess enhanced bacteriostatic effects compared to their free ligands against bacteria such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : The same complexes have been tested against fungi like Candida albicans, showing promising results in inhibiting fungal growth .

Case Study 1: Platinum(IV) Complexes with s-Triazine Derivatives

A study synthesized several platinum(IV) complexes with s-triazine derivatives and assessed their biological activities. The results indicated:

- Enhanced antimicrobial activity compared to free ligands.

- Significant cytotoxicity against various cancer cell lines, highlighting the potential for these complexes as therapeutic agents .

| Complex | Color | IC50 (μM) | Antimicrobial Activity |

|---|---|---|---|

| 1 | Yellow | 12.4 | Effective against G+ and G- bacteria |

| 2 | Brown | 6.2 | Effective against fungi |

| 3 | Green | 2.2 | High cytotoxicity against lung cancer cells |

Case Study 2: Carboplatin Efficacy

In clinical trials involving small cell lung carcinoma patients treated with Carboplatin:

Q & A

Q. Q1: How can chloroplatinic acid be synthesized from metallic platinum for ammonium detection, and what impurities must be controlled?

Methodological Answer:

- Synthesis Protocol : Dissolve platinum in aqua regia (3:1 HCl:HNO₃), followed by evaporation to remove excess nitric acid. Redissolve the residue in dilute HCl to form chloroplatinic acid (H₂PtCl₆).

- Critical Impurities :

- Iridium : Present in commercial platinum; insoluble in pure aqua regia but dissolves when alloyed with Pt, leading to interference .

- Chloroplatinous Acid (H₂PtCl₄) : Forms alongside H₂PtCl₆ and reduces reagent efficacy. Control by optimizing reaction time and temperature .

- Validation : Use atomic absorption spectroscopy (AAS) to quantify Pt and Ir content.

Q. Q2: How can contradictory data in platinum-catalyzed carbonic acid decomposition studies be resolved?

Methodological Answer:

- Root Causes :

- Surface Contamination : Pt catalysts often retain chlorides from synthesis, altering active sites. Pre-treat with H₂ gas at 300°C to reduce oxide layers .

- pH Sensitivity : Carbonic acid stability varies with pH (pKa₁ = 6.3, pKa₂ = 10.3). Use buffered solutions (e.g., 0.1 M phosphate) to isolate pH effects .

- Resolution Workflow :

- Reproducibility Check : Replicate experiments using Pt ICP standard solutions (1000 mg/L in HCl) to ensure consistent catalyst loading .

- Operational Definitions : Define "decomposition rate" using incremental titration to the carbonic acid equivalence point .

- Cross-Validation : Compare results with alternative methods (e.g., FTIR for CO₂ quantification).

Basic Research: Safety and Handling

Q. Q3: What safety protocols are critical when handling azane-platinum dinitrate (CAS 20634-12-2)?

Methodological Answer:

- Key Hazards :

- First Aid : Immediate rinsing for skin contact; consult poison control for ingestion. Provide SDS to medical personnel .

Advanced Research: Interdisciplinary Design

Q. Q4: How can a research team design a study to investigate platinum-azane complexes as CO₂ sequestration agents?

Methodological Answer:

- Experimental Design Framework :

- Objective : Quantify CO₂ adsorption capacity of Pt(NH₃)₂(NO₃)₂ under varying pressures (1–10 bar).

- Milestones :

Synthesis : Prepare azane-platinum dinitrate via ammonolysis of PtCl₂ .

Characterization : Use X-ray crystallography and BET surface area analysis.

Testing : High-pressure gravimetric analysis with controlled humidity.

- Data Analysis : Apply Langmuir isotherm models; compare with carbazole-based adsorbents .

- Risk Mitigation : Pre-screen for Pt leaching using AAS and address via ligand stabilization .

Advanced Research: Data Reproducibility

Q. Q5: What strategies ensure reproducibility in studies involving platinum-carbonate interactions?

Methodological Answer:

- Standardization Tools :

- Critical Metadata :

Basic Research: Literature Utilization

Q. Q6: How should researchers evaluate conflicting synthesis methods for platinum reagents in older literature?

Methodological Answer:

- Critical Appraisal Checklist :

- Actionable Steps : Replicate key steps (e.g., aqua regia digestion) under controlled conditions and validate with ICP-OES .

Advanced Research: Computational Integration

Q. Q7: How can DFT calculations complement experimental studies on platinum-azane coordination chemistry?

Methodological Answer:

- Workflow Integration :

- Limitations : Address solvent effects (e.g., implicit water models) and validate with kinetic studies .

Basic Research: Ethical Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.